Cas no 1797304-43-8 (N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide)
![N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797304-43-8x500.png)
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Thiophenecarboxamide, N-[2-[[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-
- N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide
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- インチ: 1S/C18H13N3O2S2/c22-18(15-8-4-10-25-15)19-13-6-2-1-5-12(13)11-16-20-17(21-23-16)14-7-3-9-24-14/h1-10H,11H2,(H,19,22)
- InChIKey: GPYFAQIYAWQDEG-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=CC=C2CC2ON=C(C3SC=CC=3)N=2)=O)SC=CC=1
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6372-2437-75mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-4mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-10mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-5μmol |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-20mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-5mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-50mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-30mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-2μmol |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6372-2437-15mg |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide |
1797304-43-8 | 15mg |
$89.0 | 2023-09-09 |
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamideに関する追加情報
Professional Introduction to N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide and CAS No. 1797304-43-8
N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide is a sophisticated organic compound characterized by its intricate molecular structure, which has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1797304-43-8, represents a convergence of heterocyclic chemistry and medicinal innovation. Its molecular framework integrates multiple functional groups, including thiophene, oxadiazole, and amide moieties, which collectively contribute to its unique chemical properties and potential biological activities.
The structural composition of N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide is meticulously designed to exploit synergistic interactions between its various components. The presence of a thiophene ring at the core of the molecule enhances its aromatic stability and electronic characteristics, while the oxadiazole moiety introduces a potent pharmacophoric element known for its bioactivity in various therapeutic contexts. The amide group further extends the compound's functional diversity, enabling it to engage with biological targets in multiple ways.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with applications in drug discovery and development. N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide exemplifies this trend, as it embodies the latest advancements in molecular design aimed at improving therapeutic efficacy and reducing side effects. The compound's unique structural features have positioned it as a promising candidate for further investigation in several pharmacological areas.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The combination of thiophene and oxadiazole units provides a versatile scaffold that can be modified to target specific biological pathways. This flexibility has made N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide a subject of intense interest among synthetic chemists and medicinal biologists.
Recent studies have highlighted the significance of thiophene derivatives in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have been explored for their potential roles in treating conditions ranging from infectious diseases to chronic disorders. The incorporation of an oxadiazole ring into the molecular structure of N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide enhances its pharmacological profile by introducing additional bioactive sites. This has opened up new avenues for therapeutic intervention and has prompted researchers to delve deeper into its pharmacokinetic and pharmacodynamic properties.
The amide functional group in N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yli]methyl}phenyl)thiophene - 2 - carboxamide plays a crucial role in modulating its interactions with biological targets. Amides are well-known for their ability to form hydrogen bonds, which can significantly enhance binding affinity and selectivity. This property makes the compound particularly attractive for developing drugs that require precise targeting to achieve optimal therapeutic outcomes.
Advances in computational chemistry have also contributed to the growing interest in N-( 2 - {[ 3 - ( thi o p h e n e - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l e - 5 - y l ] m e t h y l } p h e n y l ) t h i o p h e n e - 2 - c a r b o x a m i d e ) . Molecular modeling studies have revealed that this compound can adopt multiple conformations that may influence its biological activity. These insights have guided researchers in optimizing its structure to enhance potency and reduce potential toxicity.
The synthesis of N-( 2 - {[ 3 - ( thi o p h e n e - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l e - 5 - y l ] m e t h y l } p h e n y l ) t h i o p h e n e - c a r b o x a m i d e ) involves multi-step organic reactions that showcase the expertise of modern synthetic methodologies. The process typically requires careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has further refined these synthetic routes, making them more efficient and environmentally sustainable.
In conclusion, N-( { [ [ ( thi o p h e n e - y l ) ] m e t h y l } p h e n y l ) t h i o p h e n e c a r b o x a m i d e ) ( CAS No . 1797304 b >43 b >8) stands as a testament to the ingenuity of contemporary pharmaceutical chemistry . Its intricate molecular architecture and multifaceted functional groups make it a valuable asset in the quest for novel therapeutics . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today .
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